molecular formula C14H14N4O B2780596 3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one CAS No. 2241131-19-9

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one

Cat. No.: B2780596
CAS No.: 2241131-19-9
M. Wt: 254.293
InChI Key: YFQLSGSKXVSNRX-UHFFFAOYSA-N
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Description

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol . This compound features a piperazin-2-one ring substituted with a pyrimidin-5-ylphenyl group, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which is transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) . This intermediate is then treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the pyrimidin-5-ylphenyl group or the piperazin-2-one ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidin-5-ylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidin-5-ylphenyl moiety.

Scientific Research Applications

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with a similar core structure but lacking the pyrimidin-5-ylphenyl group.

    Piperazin-2-one: A related compound with a similar ring structure but different substituents.

    Pyrimidinylphenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is unique due to the combination of the piperazin-2-one ring and the pyrimidin-5-ylphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(3-pyrimidin-5-ylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLSGSKXVSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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